molecular formula C12H11N3O2 B173903 7,8,9,10-Tetrahydro-6H-1,2,5-oxadiazolo[3,4-c]carbazol-6-ol CAS No. 164356-02-9

7,8,9,10-Tetrahydro-6H-1,2,5-oxadiazolo[3,4-c]carbazol-6-ol

Cat. No. B173903
M. Wt: 229.23 g/mol
InChI Key: RCEZSSSRORSGPX-UHFFFAOYSA-N
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Description

“7,8,9,10-Tetrahydro-6H-1,2,5-oxadiazolo[3,4-c]carbazol-6-ol” is a chemical compound with the molecular formula C12H11N3O2. Its average mass is 229.235 Da and its monoisotopic mass is 229.085129 Da .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Analogous Compounds : Research on compounds related to 7,8,9,10-Tetrahydro-6H-1,2,5-oxadiazolo[3,4-c]carbazol-6-ol includes the synthesis of derivatives like 5,6-dihydro-4H-imidazo[4,5-c][1,2,5]oxadiazole and 4,6,10,12-tetramethyl-5,6,11,12-tetrahydro-4H,10H-bis(1,2,5)oxadiazolo[3,4-d:3′,4′-I][1,3,6,8]tetraazecine from the reaction of formaldehyde with 3,4-diamino-1,2,5-oxadiazole (Kakanejadifard et al., 2007).

Biological and Pharmacological Activities

  • Antimicrobial Properties : Tetrahydrocarbazole derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. These compounds, incorporating the tetrahydrocarbazole moiety, show promising antibacterial and moderate to weak antifungal activities, demonstrating potential applications in antimicrobial research (Mohamed et al., 2016).
  • Antioxidant and Antitumor Activities : Carbazole and 1,3,4-oxadiazol derivatives, which are structurally related to 7,8,9,10-Tetrahydro-6H-1,2,5-oxadiazolo[3,4-c]carbazol-6-ol, have been known for their antioxidant properties. The evaluation of these compounds has shown significant antioxidant capacity, which could be further explored for potential antitumor applications (Bordei (Telehoiu), 2021).

Material Science and Engineering

  • Polymer Synthesis : Carbazole copolymers incorporating oxadiazole units have been synthesized, showing good thermal stability and potential applications in material science. These compounds are notable for their blue emission and improved fluorescence quantum efficiencies, indicating their utility in developing advanced materials (Zhang et al., 2008).

properties

IUPAC Name

6-hydroxy-7,8,9,10-tetrahydro-[1,2,5]oxadiazolo[3,4-c]carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2/c16-15-9-4-2-1-3-7(9)11-10(15)6-5-8-12(11)14-17-13-8/h5-6,16H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCEZSSSRORSGPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(N2O)C=CC4=NON=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20350115
Record name 7,8,9,10-Tetrahydro-6H-1,2,5-oxadiazolo[3,4-c]carbazol-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20350115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7,8,9,10-Tetrahydro-6H-1,2,5-oxadiazolo[3,4-c]carbazol-6-ol

CAS RN

164356-02-9
Record name 7,8,9,10-Tetrahydro-6H-1,2,5-oxadiazolo[3,4-c]carbazol-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20350115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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